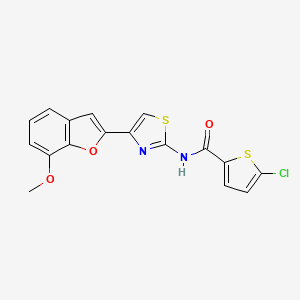

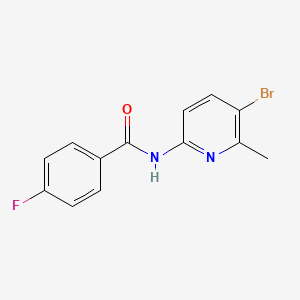

5-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

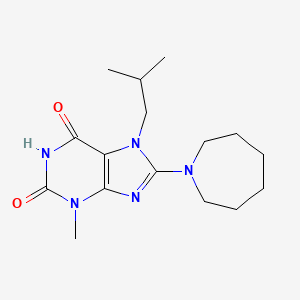

5-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide, also known as ML277, is a potent and selective activator of the inward rectifier potassium (Kir) channel Kir7.1. The Kir7.1 channel plays a critical role in maintaining the resting membrane potential of various cell types, including epithelial cells in the kidney, inner ear, and retina. In

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activity

The compound 5-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide is a member of the thiophene family, which is known for its significant biological activities and potential in drug development. Thiophene derivatives have been studied extensively for their various therapeutic properties, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. For instance, thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity, showing activity profiles that indicate potential health risks but also provide insight into their chemical and biological behaviors (Ashby et al., 1978). Moreover, the significance of thiophene and its derivatives in medicinal chemistry is underscored by their incorporation into bioactive molecules, particularly those targeting nucleobases, nucleosides, and their analogues with potential antiviral, antitumor, antimycobacterial, or antiparkinsonian action (Ostrowski, 2022).

Role in Organic Materials and Environmental Impact

Thiophene derivatives also play a pivotal role in the design of organic materials due to their electronic properties, contributing to the development of novel polymers and functional materials (Chernyshev et al., 2017). Additionally, the environmental fate and biodegradation of thiophene-based compounds, including those found in petroleum and fossil fuel products, are of significant interest. Studies on the occurrence, toxicity, and biodegradation of condensed thiophenes in petroleum highlight the importance of understanding their environmental impact and the mechanisms through which they are degraded (Kropp & Fedorak, 1998).

Synthetic Methodologies

Recent advancements in the synthesis of thiophene derivatives, including innovative approaches and modifications of established methods, have expanded the toolkit for creating thiophene-based molecules with enhanced efficacy and specificity (Xuan, 2020). This progress underscores the compound's versatility and the ongoing interest in exploiting its chemical structure for various applications, from drug design to material science.

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit significant cell growth inhibitory effects .

Mode of Action

It’s worth noting that similar compounds have been found to interact with cancer cells, leading to significant inhibitory effects .

Biochemical Pathways

Similar compounds have been reported to have dramatic anticancer activities .

Result of Action

Similar compounds have been found to have significant cell growth inhibitory effects .

Eigenschaften

IUPAC Name |

5-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O3S2/c1-22-11-4-2-3-9-7-12(23-15(9)11)10-8-24-17(19-10)20-16(21)13-5-6-14(18)25-13/h2-8H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNSASJQILAHMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyanophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2585491.png)

![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2585498.png)

![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2585512.png)

![Methyl 4-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2585513.png)